molecular formula C19H25F3N2O3S B4016973 1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine

1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine

Cat. No.: B4016973
M. Wt: 418.5 g/mol
InChI Key: LMZFVBJFUXJGDG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine is a complex organic compound that features both sulfonyl and piperidine functional groups

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3S/c1-14-4-6-17(7-5-14)28(26,27)24-11-8-15(9-12-24)18(25)23-10-2-3-16(13-23)19(20,21)22/h4-7,15-16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFVBJFUXJGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC(C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Coupling: The final step involves coupling the piperidine derivative with the sulfonylated compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of sulfonyl and piperidine derivatives on biological systems. It could serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its structural features suggest it could interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups could play a role in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzenesulfonyl)-4-piperidinecarboxylic acid: Similar structure but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)piperidine-1-carboxylic acid: Similar structure but lacks the sulfonyl group.

Uniqueness

1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine is unique due to the presence of both sulfonyl and trifluoromethyl groups, which can impart distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine
Reactant of Route 2
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1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidine

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